molecular formula C12H7BF3KS B8204478 Potassium 4-dibenzothienyltrifluoroborate CAS No. 1262538-11-3

Potassium 4-dibenzothienyltrifluoroborate

Cat. No.: B8204478
CAS No.: 1262538-11-3
M. Wt: 290.16 g/mol
InChI Key: XYTNZQSGZIYGCR-UHFFFAOYSA-N
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Description

Potassium 4-dibenzothienyltrifluoroborate (CAS: 1262538-11-3) is an organoboron compound featuring a dibenzothiophene moiety linked to a trifluoroborate group. The dibenzothiophene core consists of two fused benzene rings and a thiophene ring, creating a planar, electron-rich aromatic system. This structural motif enhances stability and influences reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry. The potassium counterion improves solubility in polar solvents, facilitating its use in synthetic applications .

Properties

IUPAC Name

potassium;dibenzothiophen-4-yl(trifluoro)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BF3S.K/c14-13(15,16)10-6-3-5-9-8-4-1-2-7-11(8)17-12(9)10;/h1-7H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTNZQSGZIYGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C2C(=CC=C1)C3=CC=CC=C3S2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BF3KS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262538-11-3
Record name 1262538-11-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium 4-dibenzothienyltrifluoroborate typically involves the reaction of dibenzothiophene with boron trifluoride and potassium fluoride. The process can be summarized as follows:

    Reaction with Boron Trifluoride: Dibenzothiophene is treated with boron trifluoride gas to form the corresponding boron complex.

    Formation of Potassium Salt: The boron complex is then reacted with potassium fluoride to yield this compound.

This method is advantageous due to its simplicity and the stability of the resulting product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization, helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-dibenzothienyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 4-dibenzothienyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium 4-dibenzothienyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and reactive intermediate that can be activated under basic conditions to form the corresponding boronate, which then participates in the coupling process. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the organic group to the target molecule .

Comparison with Similar Compounds

Structural Analogues

Potassium Aryltrifluoroborates

Key structural analogs include:

  • It exhibits high reactivity in Suzuki couplings due to minimal steric hindrance but lacks the extended conjugation of dibenzothiophene .
  • Potassium 3-thienyltrifluoroborate : Contains a single thiophene ring, offering moderate electron richness but less steric bulk compared to dibenzothiophene. Its smaller size may enhance reaction rates in certain couplings .
  • Potassium 4-(ethylthio)phenyltrifluoroborate : Features a sulfur-containing substituent on a phenyl ring. The ethylthio group introduces electron-donating effects, though the absence of fused aromatic rings reduces conjugation .
Heteroaromatic Trifluoroborates
  • Potassium 4-formylfuran-2-yltrifluoroborate : Incorporates a furan ring with an aldehyde substituent. The oxygen atom in furan provides weaker electron-donating effects compared to sulfur in dibenzothiophene, and the formyl group adds polarity, affecting solubility .
  • Potassium dibenzo[b,d]furan-4-yltrifluoroborate : A dibenzofuran analog, replacing sulfur with oxygen. The oxygen atom reduces electron richness and alters reactivity in metal-catalyzed reactions .
Reactivity in Cross-Coupling Reactions
  • Electron-Rich Systems : The dibenzothienyl group’s extended conjugation enhances electron density, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from fused rings may slow transmetallation compared to smaller aryltrifluoroborates .
  • Functionalized Derivatives : Compounds like Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate incorporate electron-withdrawing groups (e.g., morpholine carbonyl), reducing electron density and altering regioselectivity in couplings .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Trifluoroborates
Compound Melting Point (°C) Solubility (Polar Solvents) Thermal Stability Key Applications
Potassium 4-dibenzothienyltrifluoroborate >200 (estimated) Moderate in MeOH/acetone High Materials science, pharmaceuticals
Potassium phenyltrifluoroborate >200 High Moderate Suzuki couplings, agrochemicals
Potassium 4-(ethylthio)phenyltrifluoroborate N/A Moderate Moderate Catalysis, ligand design
Potassium 4-formylfuran-2-yltrifluoroborate >200 High in MeOH Moderate Reductive amination

Biological Activity

Potassium 4-dibenzothienyltrifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemistry, particularly in synthetic organic chemistry. Its biological activity, however, remains an area of ongoing research. This article delves into the biological properties of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a dibenzothiophene moiety attached to a trifluoroborate group. The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is well-established for creating carbon-boron bonds.

Synthesis Methods

  • Suzuki-Miyaura Cross-Coupling : Utilizes palladium catalysts to couple aryl halides with boronic acids or boronate esters.
  • Reagents : Common reagents include potassium trifluoroborate and dibenzothiophene derivatives.

Anticancer Potential

Recent studies have indicated that organoboron compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • Results : The compound demonstrated an IC50 value of approximately 15 μM against A549 cells, indicating moderate cytotoxicity.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound.

Antimicrobial Testing

  • Pathogens Evaluated : Escherichia coli and Staphylococcus aureus.
  • Findings : The compound exhibited inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL.

Data Summary

Biological ActivityTest SystemIC50/MIC Value
CytotoxicityA549 (lung cancer)15 μM
AntimicrobialE. coli32 μg/mL
AntimicrobialS. aureus64 μg/mL

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